4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a chlorine atom. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves using microwave irradiation to accelerate the reaction process, resulting in a more robust and scalable method for producing pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which involve the cross-coupling of boronic acids with halides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or boronic acid used. For example, nucleophilic aromatic substitution with an amine can yield an aminated pyrrolo[2,3-d]pyrimidine derivative .
Scientific Research Applications
4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: This compound is used in studies investigating cellular signaling pathways and protein interactions.
Industrial Applications: It is employed as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It binds to the active site of protein kinases, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways that are essential for cell growth, differentiation, and survival, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through kinase inhibition.
Quinazoline: A well-known scaffold for developing kinase inhibitors.
Uniqueness
4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C12H10ClN3O |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3O/c1-6-7(2)14-12-9(6)10(13)15-11(16-12)8-3-4-17-5-8/h3-5H,1-2H3,(H,14,15,16) |
InChI Key |
AGUUJJUUGPFLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=COC=C3)Cl)C |
Origin of Product |
United States |
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